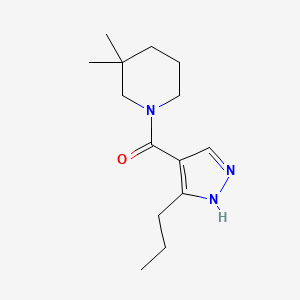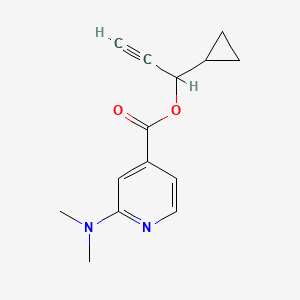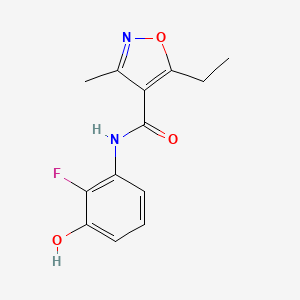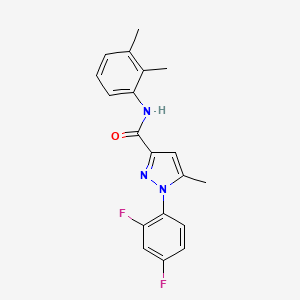
(3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone is not well understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, and it has also been found to have antioxidant activity. Additionally, it has been shown to have a positive effect on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone in lab experiments is its versatility. It can be used in a range of applications, from medicinal chemistry to materials science. However, one of the limitations of this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone. One area of interest is in the development of new analgesic and anti-inflammatory agents based on this compound. Additionally, there is potential for the use of this compound in the development of new materials and catalysts. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of (3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone involves the reaction of 3,3-dimethylpiperidine with 5-propyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an analgesic and anti-inflammatory agent. In materials science, it has been studied for its ability to form metal complexes, which can be used in catalytic reactions.
Eigenschaften
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-(5-propyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-6-12-11(9-15-16-12)13(18)17-8-5-7-14(2,3)10-17/h9H,4-8,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLIJACYRRQDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)N2CCCC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662495.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)



![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)

![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)
![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)
